molecular formula C11H13ClN2O2 B2552875 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid CAS No. 1016515-84-6

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2552875
CAS No.: 1016515-84-6
M. Wt: 240.69
InChI Key: SNIJJDOFXHTRLC-UHFFFAOYSA-N
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Description

Overview and Significance

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a chloropyridine moiety and a carboxylic acid functional group. Its molecular formula, $$ \text{C}{11}\text{H}{13}\text{ClN}2\text{O}2 $$, reflects the integration of nitrogen-containing aromatic (pyridine) and aliphatic (piperidine) systems, along with electron-withdrawing substituents that enhance its reactivity. This structural complexity enables diverse applications in pharmaceutical chemistry, particularly as a precursor for synthesizing bioactive molecules. For example, its piperidine core is a common scaffold in alkaloids and drug candidates targeting neurological disorders, while the chloropyridine group facilitates cross-coupling reactions in medicinal chemistry workflows.

The compound’s significance extends to agrochemical research, where its derivatives have been explored for pesticidal properties due to the synergistic effects of its heterocyclic components. Its carboxylic acid group further allows for functionalization into esters or amides, broadening its utility in combinatorial chemistry.

Nomenclature and Classification

The systematic IUPAC name, This compound , delineates its structure:

  • Piperidine : A six-membered saturated ring with one nitrogen atom.
  • 3-Chloropyridin-2-yl : A chloro-substituted pyridine ring attached to the piperidine’s nitrogen at position 2.
  • Carboxylic acid : Located at position 3 of the piperidine ring.
Property Value Source
CAS Registry Number 1016515-84-6
Molecular Formula $$ \text{C}{11}\text{H}{13}\text{ClN}2\text{O}2 $$
Molecular Weight 240.69 g/mol
Classification Heterocyclic carboxylic acid

The compound belongs to the broader class of piperidinecarboxylic acids , distinguished by the presence of both a piperidine ring and a carboxylic acid group. Its chloropyridine substituent further classifies it as a halogenated heterocycle, a subgroup known for enhanced metabolic stability in drug design.

Historical Context and Development

The synthesis of chloropyridine-piperidine hybrids emerged in the late 20th century alongside advancements in cross-coupling chemistry. Early methods relied on nucleophilic aromatic substitution, where 3-chloropyridine derivatives reacted with piperidine precursors under basic conditions. For instance, patents from the 1980s describe cyclization techniques using hydrogen chloride to form chloropyridine-carboxylic acid esters, which were later adapted to produce piperidine analogs.

A breakthrough occurred in the 2010s with the adoption of transition-metal catalysis. Rhodium- and palladium-mediated reactions enabled stereoselective construction of the piperidine ring, as demonstrated in the enantioselective synthesis of 3-substituted piperidines from pyridine precursors. These methods addressed historical challenges in regioselectivity, particularly in introducing the carboxylic acid group at position 3 without side reactions.

Relationship to Other Heterocyclic Compounds

The compound’s hybrid structure bridges two major heterocyclic families:

  • Piperidines : Saturated six-membered rings with one nitrogen atom, widely used in pharmaceuticals (e.g., paroxetine, a piperidine-derived antidepressant). Compared to unsubstituted piperidine, the carboxylic acid group in this compound enhances hydrogen-bonding capacity, influencing binding affinity to biological targets.
  • Pyridines : Aromatic six-membered rings with one nitrogen atom. The 3-chloro substituent on the pyridine ring deactivates the ring toward electrophilic substitution, directing reactivity to the ortho and para positions. This contrasts with nicotinic acid (3-pyridinecarboxylic acid), where the carboxylic acid group dominates reactivity.

The integration of these systems creates a unique electronic profile. The chloropyridine moiety withdraws electron density via inductive effects, while the piperidine’s aliphatic nitrogen donates electrons through resonance. This duality enables participation in both polar and radical reactions, as seen in recent studies on pyridine-piperidine hybrids.

Table 1: Comparative Reactivity of Related Heterocycles

Compound Key Functional Groups Reactivity Profile
This compound Chloropyridine, piperidine, carboxylic acid Electrophilic substitution (pyridine), nucleophilic ring-opening (piperidine), acid-base reactions
Nicotinic acid Pyridine, carboxylic acid Decarboxylation, coordination to metals
Piperidine Saturated amine ring Alkylation, acylation

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIJJDOFXHTRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as sulfuric acid, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Pyrimidine Ring

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid
  • Structure: The 3-chloro substituent is replaced with a nitro group (-NO₂).
  • Its molecular weight (251.24 g/mol) is higher than the chloro analog (238.68 g/mol) .
  • Applications : Nitro-substituted analogs are often intermediates in the synthesis of bioactive molecules, though specific data for this compound remain unexplored .
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
  • Structure : The chloro group is replaced with a trifluoromethyl (-CF₃) group.
  • Impact : The -CF₃ group increases lipophilicity and metabolic stability. Its molecular weight (274.24 g/mol) and LogP value are higher, suggesting improved membrane permeability .
  • Applications : Such derivatives are common in agrochemicals and pharmaceuticals due to their resistance to oxidative degradation .
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
  • Structure : The pyridine ring is replaced with pyrimidine, and the compound exists as a hydrochloride salt.
  • The hydrochloride salt improves aqueous solubility, which is advantageous for formulation .

Positional Isomerism on the Piperidine Ring

1-(3-Chloropyridin-2-yl)piperidine-4-carboxylic acid
  • Structure : The carboxylic acid group is at position 4 instead of 3.
  • The compound (CAS 683240-62-2) has distinct physicochemical properties, such as solubility and pKa, compared to the 3-carboxylic acid isomer .

Functional Group Modifications

1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic acid
  • Structure : The piperidine ring is replaced with a pyrazole ring, and a difluoroethoxy group is introduced.
  • Impact : The difluoroethoxy group enhances electronegativity and steric bulk, making this compound a key intermediate in synthesizing insecticides (e.g., via conversion to acyl chlorides using thionyl chloride) .
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide
  • Structure : The carboxylic acid is replaced with a methylamide (-CONHCH₃).
  • Impact: Amidation reduces acidity (pKa ~0-2 vs.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid 238.68 ~1.2 Low (hydrophobic)
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid 251.24 ~0.8 Moderate
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid 274.24 ~2.5 Low (lipophilic)
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl 240.69 ~-0.3 High (salt form)

*Estimated using fragment-based methods.

Biological Activity

1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid (CAS No. 1016515-84-6) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as a selective agonist for the D3 dopamine receptor (D3R), exhibiting significant neuroprotective effects in preclinical models. The compound's ability to modulate receptor activity suggests potential applications in treating neurodegenerative diseases.

Key Findings from Research Studies

  • Dopamine Receptor Agonism :
    • In a study assessing D3R activity, this compound demonstrated an EC50 of 710 nM in β-arrestin recruitment assays, indicating its role as a full agonist at D3R .
    • The compound showed no measurable agonist activity at the D2 receptor, highlighting its selectivity .
  • Neuroprotective Effects :
    • Animal studies have shown that D3R-preferring agonists, including this compound, provide neuroprotection against neurotoxic agents like MPTP and 6-OHDA . This suggests a potential therapeutic role in Parkinson's disease and other neurodegenerative disorders.

Biological Activity Summary Table

Biological Activity Description
Dopamine Receptor Agonism Full agonist at D3R with EC50 of 710 nM; no activity at D2R
Neuroprotection Protects against MPTP and 6-OHDA-induced neurodegeneration
Enzyme Interaction Potential interactions with various enzymes affecting metabolic pathways
Buffering Agent Used as a non-ionic organic buffering agent in cell culture with pH range 6–8.5

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound prior to exposure to MPTP significantly reduced dopaminergic neuron loss compared to control groups. The study concluded that the compound's selective activation of D3R was crucial for its protective effects.

Case Study 2: Pharmacokinetic Profiling

In pharmacokinetic studies, the compound exhibited favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within one hour. This profile supports its potential development as an oral therapeutic agent for neurological conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a chloropyridine moiety to a functionalized piperidine-carboxylic acid core. Key steps may include nucleophilic substitution, cyclization, or amidation. For example, microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency and purity compared to traditional reflux methods, reducing side-product formation . Critical parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for coupling reactions.
  • Temperature control : Optimal ranges between 80–120°C to avoid decomposition.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can researchers characterize and confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry of the chloropyridinyl group and piperidine ring conformation. Peaks near δ 3.5–4.0 ppm (piperidine protons) and δ 8.0–8.5 ppm (pyridinyl protons) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns matching chlorine presence .
  • X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What safety considerations are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as piperidine derivatives may release volatile intermediates.
  • First-aid protocols : Immediate flushing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using green chemistry principles?

  • Methodological Answer : Recent studies emphasize:

  • Solvent substitution : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) enable reuse across multiple reaction cycles, minimizing metal waste .
  • Energy efficiency : Flow chemistry systems reduce reaction times and energy consumption compared to batch processes .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperidine-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for temperature-sensitive enzymatic targets.
  • Compound purity : HPLC purity thresholds (>95%) reduce confounding effects of impurities.
  • Structural analogs : Compare activity across derivatives (e.g., 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid vs. the target compound) to isolate substituent-specific effects .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking simulations : Tools like AutoDock Vina model binding affinities to target proteins (e.g., kinases or GPCRs). Focus on key residues (e.g., hydrogen bonds with carboxylic acid groups).
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify potential allosteric binding sites .
  • QSAR analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends to guide structural optimization .

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